3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate is an organic compound that belongs to the class of monoterpenoids It is characterized by its unique structure, which includes a phosphate group attached to a 3,7-dimethylocta-2,6-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
3,7-Dimethylocta-2,6-dien-1-ol+Diethyl phosphorochloridate→3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Geranyl acetate: Similar in structure but with an acetate group instead of a phosphate group.
Linalool: A monoterpenoid alcohol with a similar backbone but different functional groups.
Neryl acetate: Another monoterpenoid with an acetate group.
Uniqueness
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate is unique due to its phosphate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where phosphorylation is required.
Properties
CAS No. |
60699-29-8 |
---|---|
Molecular Formula |
C14H27O4P |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl diethyl phosphate |
InChI |
InChI=1S/C14H27O4P/c1-6-16-19(15,17-7-2)18-12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3 |
InChI Key |
JSLPTLOVXLJELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.